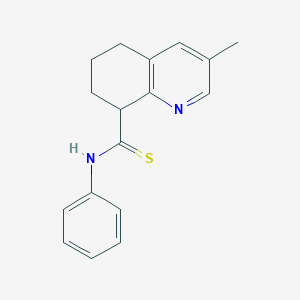
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-3-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is an organic compound with the molecular formula C₁₇H₁₈N₂S. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with phenyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydro-3-methylquinoline
- 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione/one derivatives
Uniqueness
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is unique due to the presence of both a tetrahydroquinoline core and a thioamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
60169-60-0 |
|---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-methyl-N-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C17H18N2S/c1-12-10-13-6-5-9-15(16(13)18-11-12)17(20)19-14-7-3-2-4-8-14/h2-4,7-8,10-11,15H,5-6,9H2,1H3,(H,19,20) |
InChI Key |
WDTCSFURKBFXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C(=S)NC3=CC=CC=C3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



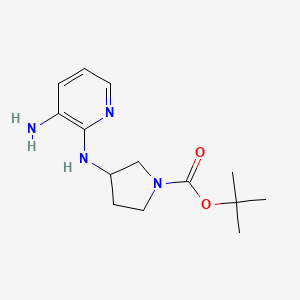
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
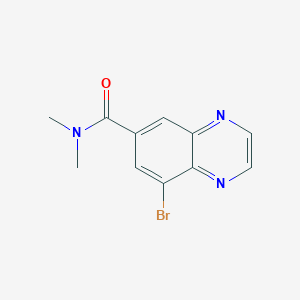
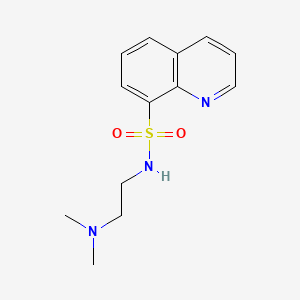


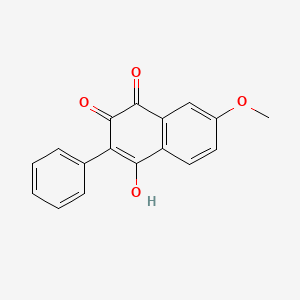
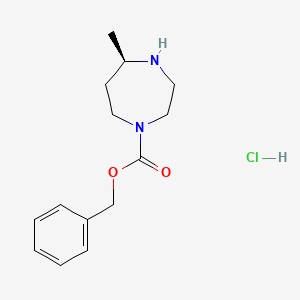
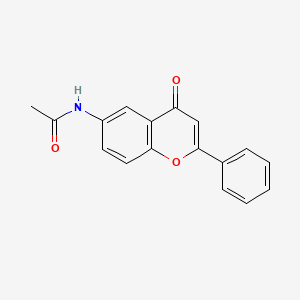

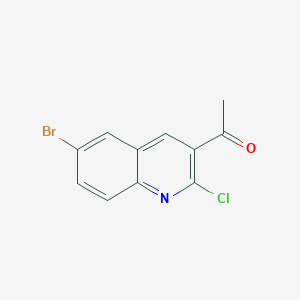
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)
